(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5S2/c1-34-16-15-30-24-12-9-22(35-2)17-25(24)36-27(30)28-26(31)20-7-10-23(11-8-20)37(32,33)29-14-13-19-5-3-4-6-21(19)18-29/h3-12,17H,13-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBQBLOYMZISNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 586.7 g/mol. The structure includes several key functional groups that contribute to its biological activity:
- Central Benzene Ring : Provides stability and rigidity.
- Dihydroisoquinoline Moiety : Known for its interaction with various biological targets.
- Sulfonamide Group : Enhances the compound's ability to form hydrogen bonds, influencing solubility and reactivity.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer pathways, such as tubulin polymerization, which is crucial for cell division and proliferation .
- Targeting Signaling Pathways : The compound may interact with signaling pathways like PI3K/Akt, which are often deregulated in cancers .
- Antioxidant Properties : Some derivatives have demonstrated antioxidant activities, which can protect cells from oxidative stress and may contribute to anti-cancer effects.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For instance, modifications of thiazole derivatives have shown promising results against melanoma and prostate cancer cells . The specific compound is hypothesized to have similar effects due to its structural features.
Neuropharmacological Effects
The dihydroisoquinoline moiety is known for neuroprotective properties and may influence neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.
Case Studies
- In Vitro Studies : Research has demonstrated that compounds with similar structures can significantly reduce cell viability in cancer cell lines at low micromolar concentrations .
- Animal Models : In vivo studies using rodent models have indicated that these compounds can improve glucose tolerance and reduce hyperglycemia without stimulating insulin secretion, highlighting their potential in metabolic disorders .
Comparative Analysis
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Weight | 586.7 g/mol | Varies (e.g., 406.5 g/mol for 4-(3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl-N-(p-tolyl)benzamide) |
| Anticancer Activity | Potentially high | Confirmed in several studies for related structures |
| Neuroprotective Effects | Hypothesized | Established for some derivatives |
Scientific Research Applications
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
Antiviral Activity
Recent studies have demonstrated the antiviral properties of compounds similar to this one against various viruses, including coronaviruses. For instance, small molecule inhibitors structurally related to this compound showed significant inhibition of MERS-CoV replication in vitro, with plaque reduction rates reaching up to 59.2% .
| Compound ID | % Plaque Reduction | Cytotoxicity (μM) |
|---|---|---|
| 22 | 55.3 | 0.596 |
| 74 | 35.5 | 0.568 |
| 73 | 43.8 | 0.602 |
This data suggests that the compound could be further developed as an antiviral agent.
Cytotoxicity Studies
Cytotoxicity assessments have shown that related compounds exhibit low toxicity profiles at concentrations below 20 μM in human embryonic kidney cells (HEK293), indicating a favorable safety margin for further development .
Pharmacokinetics and Drug-Likeness
The pharmacokinetic properties of similar compounds suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics essential for therapeutic applications .
Case Study 1: MERS-CoV Inhibition
A study evaluated various small molecules for their effectiveness in inhibiting MERS-CoV replication. Compounds structurally related to (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide displayed promising results with half-maximal effective concentrations (EC50) in the low micromolar range .
Case Study 2: Neurodegenerative Diseases
Another investigation focused on synthesizing derivatives of the compound for potential use in treating neurodegenerative diseases complicated by depression. The synthesized compounds were tested for their inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), revealing several candidates with significant activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural and Spectral Comparisons
Key Observations :
- Heterocyclic Core: The target compound’s benzo[d]thiazole ring (6-membered fused system) contrasts with 1,2,4-triazoles (5-membered, non-fused) in [7–9] and thiadiazoles in 4g. Larger fused rings may enhance π-π stacking interactions compared to smaller heterocycles .
- Substituent Effects: The 2-methoxyethyl group in the target compound introduces greater hydrophilicity compared to the ethyl/ethoxy groups in the ECHEMI analog . The sulfonyl-dihydroisoquinoline motif is conserved across analogs, suggesting its role in electronic modulation .
Spectral and Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for synthesizing (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, including: (i) Sulfonation of the dihydroisoquinoline moiety using chlorosulfonic acid under controlled temperature (0–5°C) to introduce the sulfonyl group. (ii) Condensation of the sulfonated intermediate with a functionalized benzothiazole derivative (e.g., 6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene amine) in the presence of a coupling agent like EDCI/HOBt. (iii) Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and crystallization from ethanol. Structural validation is achieved using NMR and IR spectroscopy .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms proton environments and carbon骨架, with emphasis on sulfonyl (δ ~3.5–4.0 ppm for SO2) and methoxy groups (δ ~3.2–3.8 ppm).
- IR Spectroscopy : Identifies sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and amide (C=O stretch at 1650–1700 cm⁻¹) functionalities.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass).
Cross-referencing with synthetic intermediates ensures purity (>95%) .
Q. How is the compound screened for preliminary biological activity?
- Methodological Answer : (i) In vitro assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC determination). (ii) Enzyme inhibition : Evaluate activity against target enzymes (e.g., phosphodiesterases) via fluorometric or colorimetric assays (IC50 calculation). (iii) Cytotoxicity : Use MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity. Positive controls (e.g., ciprofloxacin for antimicrobials) validate assay conditions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?
- Methodological Answer : (i) Factors : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 mol%) in the condensation step. (ii) Response Surface Methodology (RSM) : Use a central composite design to model interactions between factors. (iii) Validation : Confirm optimal conditions (e.g., 60°C, DMF, 1.2 mol% catalyst) with triplicate runs, achieving >85% yield and >98% purity. Statistical tools like ANOVA identify significant variables (e.g., solvent polarity, p < 0.05) .
Q. How can discrepancies in biological activity data across assays be resolved?
- Methodological Answer : (i) Orthogonal assays : Compare MIC data with time-kill kinetics or biofilm inhibition assays to confirm antimicrobial potency. (ii) Solubility checks : Use DLS to verify compound dissolution in assay media; adjust DMSO concentration if precipitation occurs. (iii) Target engagement : Employ SPR or ITC to measure direct binding to enzymes (e.g., KD values), resolving false negatives from assay interference .
Q. What computational strategies predict the compound’s binding mode to therapeutic targets?
- Methodological Answer : (i) Molecular docking (AutoDock Vina) : Dock the compound into the active site of phosphodiesterase 4 (PDE4) using crystal structures (PDB: 3G4K). (ii) MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD and hydrogen-bond occupancy. (iii) Free-energy calculations (MM/PBSA) : Estimate binding affinity (ΔG) to prioritize derivatives for synthesis. Cross-validate with experimental IC50 data to refine models .
Q. How are stereochemical impurities detected and quantified in the (Z)-isomer?
- Methodological Answer : (i) Chiral HPLC : Use a Chiralpak IG-U column (hexane:isopropanol 85:15) to resolve (Z) and (E) isomers; quantify using UV detection (λ = 254 nm). (ii) VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated spectra to confirm absolute configuration. (iii) X-ray crystallography : Resolve crystal structures of co-crystallized compounds with chiral auxiliaries (e.g., L-tartaric acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
